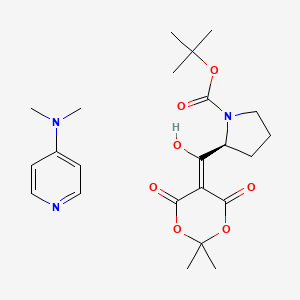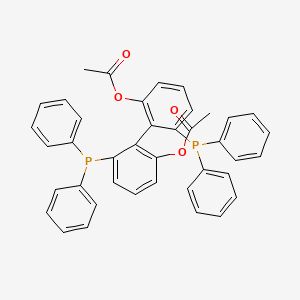
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride typically involves the formation of the isoindole ring through various cyclization reactions. One common method is the palladium-catalyzed cascade C-H transformation, which involves the dehydrogenation of isoindolines followed by C-H arylation . Another approach includes multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides and münchnones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the isoindole ring into isoindoline derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C-H activation, titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include a variety of isoindole derivatives, such as 1-arylisoindoles, 2-alkyl-1-propylsulfanyl-substituted isoindoles, and other functionalized isoindoles .
Applications De Recherche Scientifique
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The isoindole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride include other isoindole derivatives, such as:
- 1-arylisoindoles
- 2-alkyl-1-propylsulfanyl-substituted isoindoles
- N-isoindoline-1,3-diones
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the hydrochloride salt form, which may enhance its solubility and stability. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H23ClN2O |
|---|---|
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
(2S)-2-amino-2-cyclohexyl-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-9,12,15H,1-3,6-7,10-11,17H2;1H/t15-;/m0./s1 |
Clé InChI |
LHAODBQXTZLZPD-RSAXXLAASA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](C(=O)N2CC3=CC=CC=C3C2)N.Cl |
SMILES canonique |
C1CCC(CC1)C(C(=O)N2CC3=CC=CC=C3C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)

![beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine](/img/structure/B1516788.png)


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B1516796.png)


![1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1516812.png)

![9-[4-(Triphenylsilyl)phenyl]-9-phenyl-9H-fluorene](/img/structure/B1516822.png)
![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)
